Regioisomeric Selectivity: 1H-1-Benzazepine vs. 1H-3-Benzazepine Core Scaffolds in CNS Applications
While 2,3,4,5-tetrahydro-1H-3-benzazepine analogues have been extensively investigated as GluN2B receptor ligands for CNS imaging, the 1H-1-benzazepine scaffold, from which the target compound is derived, represents a distinctly different regioisomeric class with unexplored SAR. The primary literature on GluN2B PET tracers explicitly focuses on the 1H-3-benzazepine core, demonstrating its high affinity for the target (e.g., Ki = 12 nM for a lead congener) [1]. This confirms that the 1H-1-benzazepine-9-amine scaffold is not interchangeable with its 1H-3-benzazepine counterpart and instead offers a unique chemical space for de novo drug discovery programs.
| Evidence Dimension | Regioisomeric Scaffold Differentiation |
|---|---|
| Target Compound Data | 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine (CAS 1780911-57-0) |
| Comparator Or Baseline | 2,3,4,5-tetrahydro-1H-3-benzazepine analogues |
| Quantified Difference | Not applicable (structural class difference) |
| Conditions | Literature review on GluN2B receptor ligands |
Why This Matters
This structural distinction is critical for patent strategy and novelty assessment, as the 1H-1-benzazepine core provides a basis for novel intellectual property separate from the more extensively studied 1H-3-benzazepine series.
- [1] Ahmed H, Haider A, Varisco J, et al. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine... J Med Chem. 2019;62(21):9450-9470. View Source
